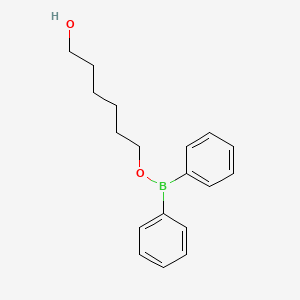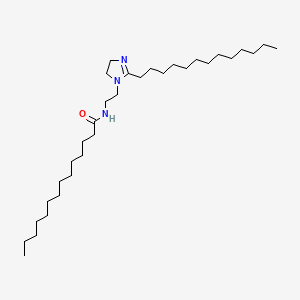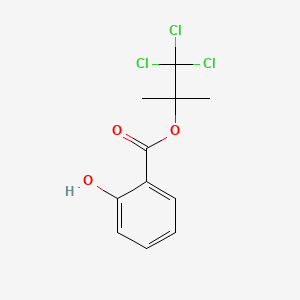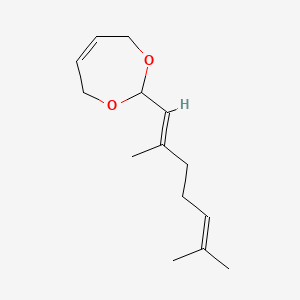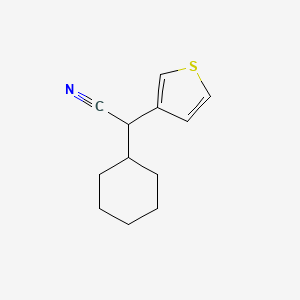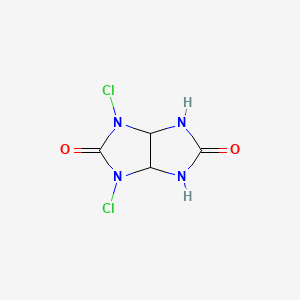
Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide (TBHP) and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and solvents to optimize the reaction efficiency .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, further enhancing its chemical versatility.
Wissenschaftliche Forschungsanwendungen
Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of new materials with unique properties, such as flame-resistant materials and gelators .
Wirkmechanismus
The mechanism of action of Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione include other imidazole derivatives, such as 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dithione and glycolurils .
Uniqueness: What sets this compound apart from other similar compounds is its unique dichloro substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Eigenschaften
CAS-Nummer |
26248-98-6 |
|---|---|
Molekularformel |
C4H4Cl2N4O2 |
Molekulargewicht |
211.00 g/mol |
IUPAC-Name |
4,6-dichloro-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C4H4Cl2N4O2/c5-9-1-2(8-3(11)7-1)10(6)4(9)12/h1-2H,(H2,7,8,11) |
InChI-Schlüssel |
JSWHIHQUAYRMHD-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(NC(=O)N1)N(C(=O)N2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


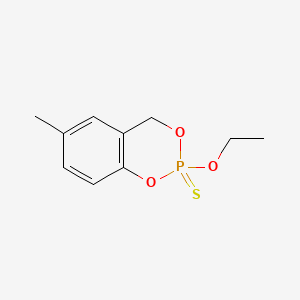
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
